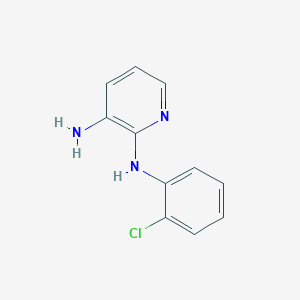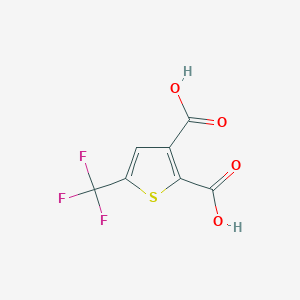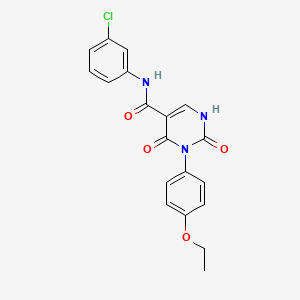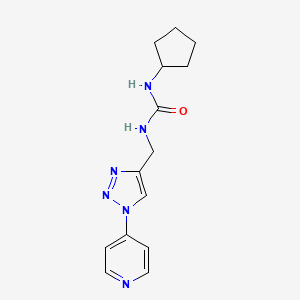
2-N-(2-chlorophenyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-N-(2-chlorophenyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a 2-chlorophenyl group and two amine groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like nitropyridines have been studied. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature. It has a predicted boiling point of 358.1±37.0 °C and a predicted density of 1.348±0.06 g/cm3 .Scientific Research Applications
Polymer Synthesis and Properties
A significant application of diamine monomers similar to "2-N-(2-chlorophenyl)pyridine-2,3-diamine" is in the synthesis of polymers with enhanced thermal stability, mechanical strength, and unique optical properties. For example, the synthesis of new pyridine-containing polyimides demonstrated that incorporating heterocyclic pyridine and triphenylamine groups into diamine monomers results in polymers with high glass transition temperatures, excellent thermal stability, and strong fluorescence upon protonation (Wang et al., 2008). These polymers exhibit promising applications in materials science, particularly in creating high-performance films and coatings resistant to thermal degradation.
Antifungal Activity
The compound's derivatives have been investigated for their potential antifungal properties. For instance, a study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide revealed good antifungal activity against several pathogens, highlighting the potential of similar compounds in developing new antifungal agents (Xue Si, 2009).
Optical and Electronic Applications
Diamine compounds similar to "this compound" have been utilized in the development of fluorescent chemosensors and electrochromic materials. These applications leverage the unique optical properties of the polymers synthesized from such diamines, including their ability to act as fluorescent switchers upon protonation and exhibit desirable electrochemical and electrochromic characteristics (Liaw et al., 2007).
High-Performance Material Development
The research on pyridine-containing diamines extends to the preparation of polyamides and polyimides with high solubility, transparency, and thermal stability. These materials are not only thermally stable but also exhibit low water uptake and possess unique optical properties, making them suitable for advanced material applications in electronics, aerospace, and as coatings (Yan et al., 2011).
Structural and Thermal Characterization
Extensive structural and thermal characterization of compounds derived from "this compound" and its analogs provides insight into their potential applications. For instance, the synthesis and characterization of novel polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group have shown promising solubility and thermal properties, indicating potential uses in high-temperature applications (Ghaemy et al., 2010).
Future Directions
The future directions for “2-N-(2-chlorophenyl)pyridine-2,3-diamine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, pyridine compounds have shown a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Properties
IUPAC Name |
2-N-(2-chlorophenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLSLORCFETTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2816573.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)


![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2816584.png)
![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)
![Methyl (E)-4-oxo-4-[4-(3-phenylbutanoyl)piperazin-1-yl]but-2-enoate](/img/structure/B2816591.png)
